1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone
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Overview
Description
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is a chemical compound known for its unique structure and reactivity. It belongs to the class of dioxolanes, which are cyclic acetals derived from carbonyl compounds. This compound is characterized by the presence of a chloromethyl group attached to a dioxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid, which is used in refluxing toluene to continuously remove water from the reaction mixture . Other methods involve the use of zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide as catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous water removal techniques. The use of molecular sieves or orthoesters can enhance the efficiency of water removal, leading to higher yields .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using H2/Ni or LiAlH4.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: H2/Ni, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The dioxolane ring provides stability and resistance to hydrolysis under mild conditions .
Comparison with Similar Compounds
1,3-Dioxanes: These compounds are similar in structure but differ in the size of the ring and the nature of substituents.
1,3-Dioxolanes: Other dioxolanes with different substituents can exhibit varying reactivity and stability.
Uniqueness: 1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone is unique due to its chloromethyl group, which imparts distinct reactivity compared to other dioxolanes. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
53460-80-3 |
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Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-1,3-dioxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)2-7-10-4-6(3-8)11-7/h6-7H,2-4H2,1H3 |
InChI Key |
UTSVYFOQXVPABD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1OCC(O1)CCl |
Origin of Product |
United States |
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